2-Chloroethyltriethoxysilane

Description

The exact mass of the compound 2-Chloroethyltriethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloroethyltriethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroethyltriethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

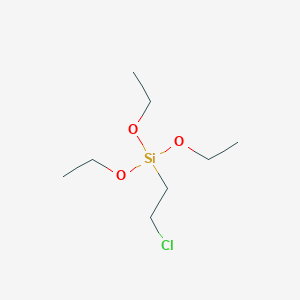

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBFHCBHLOZDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066352 | |

| Record name | Silane, (2-chloroethyl)triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18279-67-9 | |

| Record name | (2-Chloroethyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18279-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (2-chloroethyl)triethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018279679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (2-chloroethyl)triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (2-chloroethyl)triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyltriethoxysilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV2A6Y5H7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Bifunctional Molecule for Advanced Material Interfaces

An In-Depth Technical Guide to 2-Chloroethyltriethoxysilane: Structure, Properties, and Applications

2-Chloroethyltriethoxysilane, a member of the organosilane family, stands out as a molecule of significant interest for researchers and materials scientists. Its unique bifunctional nature—possessing both a hydrolyzable triethoxysilyl group and a reactive chloroethyl group—positions it as a versatile chemical intermediate and coupling agent. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, reactivity, and key applications, with a focus on the underlying principles that govern its utility in surface modification and material synthesis.

The core value of 2-Chloroethyltriethoxysilane lies in its ability to bridge the gap between inorganic and organic materials. The triethoxysilyl moiety serves as a robust anchor to hydroxyl-rich inorganic substrates like glass, silica, and metal oxides. Through hydrolysis and condensation, it forms durable siloxane (Si-O-Si) bonds with the substrate and itself, creating a stable, covalently bound surface layer. Simultaneously, the terminal chloroethyl group provides a reactive site for subsequent chemical transformations, most notably nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of organic functionalities. This dual reactivity is the cornerstone of its application in enhancing adhesion, creating functional coatings, and synthesizing advanced hybrid materials.

Core Molecular Structure and Physicochemical Properties

2-Chloroethyltriethoxysilane is an organosilicon compound with the chemical formula C₈H₁₉ClO₃Si. The central silicon atom is bonded to a 2-chloroethyl group and three ethoxy groups.

Caption: Chemical structure of 2-Chloroethyltriethoxysilane.

The physicochemical properties of 2-Chloroethyltriethoxysilane are summarized in the table below. These properties are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Reference(s) |

| CAS Number | 18279-67-9 | |

| Molecular Formula | C₈H₁₉ClO₃Si | |

| Molecular Weight | 226.77 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 88 - 89 °C @ 9 mmHg | [1] |

| Melting Point | < 0 °C | [1] |

| Flash Point | 48 °C | [1] |

| Refractive Index (n20/D) | 1.413 | [1] |

Synthesis Pathway

While multiple synthetic routes can be envisioned, the industrial production of organofunctional silanes like 2-Chloroethyltriethoxysilane typically follows a two-step process:

-

Hydrosilylation: The process begins with the platinum-catalyzed addition of trichlorosilane (HSiCl₃) across the double bond of an unsaturated precursor, in this case, vinyl chloride (CH₂=CHCl). This reaction, known as hydrosilylation, forms the silicon-carbon bond, yielding 2-chloroethyltrichlorosilane.[2]

-

Ethanolysis (Esterification): The resulting 2-chloroethyltrichlorosilane is then reacted with excess ethanol (C₂H₅OH). This step substitutes the reactive chloro groups on the silicon atom with ethoxy groups, producing the final product, 2-Chloroethyltriethoxysilane, and hydrogen chloride (HCl) as a byproduct.

Caption: Plausible industrial synthesis of 2-Chloroethyltriethoxysilane.

Chemical Reactivity and Mechanistic Pathways

The utility of 2-Chloroethyltriethoxysilane stems from its two distinct reactive centers, which can be addressed either sequentially or, under certain conditions, concurrently.

Hydrolysis and Condensation of the Triethoxysilyl Group

The triethoxysilyl group is the anchor of the molecule. In the presence of water, it undergoes hydrolysis to form reactive silanol (Si-OH) groups and ethanol as a byproduct. These silanol groups can then condense with other silanols or with hydroxyl groups on a substrate surface (like glass or silica) to form stable siloxane (Si-O-Si) bonds.[3] This process is the basis for forming self-assembled monolayers (SAMs) or polymeric networks on surfaces.

The kinetics of these reactions are highly dependent on pH.[3]

-

Acid-Catalyzed Mechanism: Under acidic conditions, an ethoxy oxygen is protonated, making it a better leaving group. A water molecule then attacks the more electrophilic silicon atom. This process is generally faster for hydrolysis than for condensation, leading to the formation of more linear, less-branched polymeric structures.[3]

-

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion directly attacks the silicon atom in a nucleophilic substitution reaction.[4] Condensation is typically faster than hydrolysis under these conditions, leading to the rapid formation of highly branched, particulate clusters (a sol).[4]

Caption: Acid vs. Base-catalyzed hydrolysis and condensation pathways.

Nucleophilic Substitution at the Chloroethyl Group

The carbon-chlorine bond in the ethyl group is susceptible to attack by nucleophiles in a classic bimolecular nucleophilic substitution (SN2) reaction. This allows for the covalent attachment of a vast array of functional molecules. The reaction proceeds via a backside attack mechanism, where the nucleophile attacks the carbon atom opposite to the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral.

Caption: General Sɴ2 reaction mechanism with a nucleophile (Nu⁻).

Common nucleophiles include amines (forming amino-functionalized surfaces), thiols (thiol-ene chemistry), azides (click chemistry), and cyanides, opening up a rich field of subsequent chemical modifications.

Predicted Spectroscopic Analysis

Disclaimer: Experimental spectroscopic data for 2-Chloroethyltriethoxysilane was not available in the searched databases. The following analysis is predictive, based on established chemical shift ranges and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Analog Compound Data |

| ~ 3.85 | Quartet (q) | 6H | -O-CH₂ -CH₃ | Typical for ethoxy groups on silicon. Triethoxysilane shows a quartet at ~3.86 ppm.[5] |

| ~ 3.65 | Triplet (t) | 2H | -CH₂-Cl | Protons on a carbon adjacent to a chlorine atom are deshielded. 1,2-dichloroethane has a singlet at 3.73 ppm. |

| ~ 1.25 | Triplet (t) | 9H | -O-CH₂-CH₃ | Typical for ethoxy groups on silicon. Triethoxysilane shows a triplet at ~1.25 ppm.[5] |

| ~ 1.15 | Triplet (t) | 2H | Si -CH₂-CH₂- | Protons on a carbon adjacent to silicon are shielded relative to a standard alkane. |

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show four signals, one for each unique carbon environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale / Analog Compound Data |

| ~ 58.5 | -O -CH₂-CH₃ | The carbon of the ethoxy group directly attached to oxygen. |

| ~ 45.0 | -CH₂-Cl | The carbon atom bonded to the electronegative chlorine atom is significantly deshielded. Chloroethane shows this carbon at ~40 ppm.[6] |

| ~ 25.0 | Si -CH₂-CH₂- | The carbon atom directly bonded to the silicon. In (3-chloropropyl)trimethoxysilane, the Si-CH₂ carbon is at ~10 ppm, but the adjacent chlorine in our molecule will have a deshielding effect.[7] |

| ~ 18.5 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethoxy group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be dominated by absorptions from the Si-O-C and C-H bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Assignment | Rationale / Analog Compound Data |

| 2975 - 2885 | C-H stretch | Strong | Alkyl C-H bonds in ethyl groups | This is a characteristic region for sp³ C-H stretching.[8] |

| 1100 - 1000 | Si-O-C stretch | Strong | Asymmetric stretching of the Si-O-C linkage | This is a very strong and characteristic absorption for alkoxysilanes. Vinyltriethoxysilane shows a broad band in the 989-1,195 cm⁻¹ region.[9] |

| ~960 | Si-O-C stretch | Medium | Symmetric stretching of the Si-O-C linkage | Often seen in conjunction with the stronger asymmetric stretch.[10] |

| ~790 | C-Cl stretch | Medium | Stretching of the carbon-chlorine bond | The C-Cl stretch typically appears in the 850-550 cm⁻¹ fingerprint region.[8] |

| ~1400, ~1300 | C-H bend | Medium | Bending (scissoring, wagging) of CH₂ and CH₃ groups | These are standard absorptions in the fingerprint region for alkyl chains.[8] |

Mass Spectrometry (Electron Ionization)

In EI-MS, the molecular ion (M⁺) may be observed, but fragmentation is expected to be significant. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature for chlorine-containing fragments.

| m/z Value | Proposed Fragment Ion | Notes |

| 226 / 228 | [C₈H₁₉ClO₃Si]⁺ (M⁺) | The molecular ion. May be weak or absent. The M+2 peak at m/z 228 should be ~33% of the M⁺ peak. |

| 181 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical, a common fragmentation pathway for ethoxysilanes. This fragment would still contain chlorine, so a peak at m/z 183 would be expected. |

| 163 | [Si(OC₂H₅)₃]⁺ | A very common and often base peak for triethoxysilanes, resulting from cleavage of the Si-C bond. |

| 63 / 65 | [CH₂CH₂Cl]⁺ | Cleavage of the Si-C bond with charge retention on the chloroethyl fragment.[11] |

| 45 | [C₂H₅O]⁺ | Ethoxy fragment. |

Applications and Experimental Protocols

The primary application of 2-Chloroethyltriethoxysilane is in surface modification and as a coupling agent. Below is a representative protocol for the functionalization of a glass microscope slide, a common procedure in biosensor and microarray development.

Protocol: Silanization of Glass Slides for Amine Functionalization

This two-part protocol first uses 2-Chloroethyltriethoxysilane to create a reactive chloride-terminated surface, which is then converted to an amine-terminated surface using ammonia.

Part A: Surface Activation with 2-Chloroethyltriethoxysilane

-

Cleaning and Hydroxylation:

-

Immerse glass slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

-

Rinse the slides extensively with deionized (DI) water and dry under a stream of nitrogen. This step ensures the glass surface is clean and rich in hydroxyl (-OH) groups.

-

-

Preparation of Silanization Solution:

-

Prepare a 2% (v/v) solution of 2-Chloroethyltriethoxysilane in a 95:5 (v/v) mixture of ethanol and water.

-

Add acetic acid dropwise to adjust the solution pH to ~4.5-5.5. This acid catalysis promotes the hydrolysis of the ethoxy groups.

-

Allow the solution to stir for 5-10 minutes to facilitate hydrolysis and the formation of silanol intermediates.

-

-

Silanization:

-

Immerse the cleaned, dry slides in the silanization solution for 2-5 minutes with gentle agitation.

-

Remove the slides and briefly rinse with fresh ethanol to remove excess, non-adsorbed silane.

-

Cure the slides in an oven at 110°C for 15-30 minutes. This step drives the condensation reaction, forming covalent Si-O-Si bonds between the silane and the glass surface.

-

Part B: Conversion to Amine-Terminated Surface

-

Nucleophilic Substitution:

-

Immerse the chloride-terminated slides in a solution of concentrated ammonium hydroxide.

-

Heat the reaction mixture at 60-80°C for 2-4 hours in a sealed container to facilitate the SN2 reaction, replacing the chloride with an amino (-NH₂) group.

-

Allow the slides to cool, then rinse thoroughly with DI water and ethanol.

-

Dry the slides under a stream of nitrogen. The result is a glass surface functionalized with primary amines, ready for bioconjugation or further chemical modification.

-

Caption: Experimental workflow for amine functionalization of glass.

Safety and Handling

2-Chloroethyltriethoxysilane is a flammable liquid and vapor and causes serious eye irritation.[1] It may also cause skin and respiratory tract irritation.[1] A critical aspect of its reactivity is its decomposition in the presence of moisture or water to release ethanol.[1] Therefore, it must be stored in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources and moisture. Standard personal protective equipment, including neoprene or nitrile gloves, chemical goggles, and a lab coat, should be worn during handling.[1] All work should be performed in a well-ventilated fume hood.

Conclusion

As a bifunctional organosilane, 2-Chloroethyltriethoxysilane offers a powerful and versatile tool for scientists and engineers. Its ability to form robust links between inorganic substrates and organic functional groups makes it an invaluable component in the development of high-performance coatings, adhesives, and advanced functional materials. A thorough understanding of its dual reactivity—the pH-dependent hydrolysis and condensation of its siloxane end and the SN2 reactivity of its chloroethyl tail—is paramount to harnessing its full potential in a predictable and controlled manner. By carefully selecting reaction conditions, researchers can tailor surface properties with precision, paving the way for innovations in fields ranging from drug delivery and diagnostics to microelectronics and materials science.

References

-

ResearchGate. (n.d.). New peaks observed in the FTIR spectrum of vinyltriethoxysilane treated LDPE. Retrieved from [Link]

-

Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Gas Chromatography–Triple-Quadrupole Mass Spectrometry. DTIC. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 2-CHLOROETHYLTRICHLOROSILANE, 95%. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 2-CHLOROETHYLTRIETHOXYSILANE, 95%. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

YouTube. (2023). How to Silanize Slides. Retrieved from [Link]

-

ResearchGate. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of chloroethane. Retrieved from [Link]

-

ProChimia Surfaces. (2011). Silanes Surfaces Protocols. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. Retrieved from [Link]

-

YouTube. (2021). SN2 Reaction Mechanisms. Retrieved from [Link]

-

Overview and Production Process of Silane Coupling Agent. (2021). Silicone Surfactant. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MDPI. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. Retrieved from [Link]

-

ResearchGate. (2016). How to coat glass slides using silane. Retrieved from [Link]

-

YouTube. (2022). SN1 and SN2 Mechanisms (A-level Chemistry). Retrieved from [Link]

-

YouTube. (2020). Mass Spectrometry A-Level Fragmentation part 2. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

PubMed. (2025). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

CHEMISTRY 1000. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chlorobutane. Retrieved from [Link]

-

ResearchGate. (n.d.). 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... Retrieved from [Link]

Sources

- 1. Vinyltrimethoxysilane(2768-02-7) 13C NMR spectrum [chemicalbook.com]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Triethoxysilane(998-30-1) 1H NMR spectrum [chemicalbook.com]

- 6. C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. (chloropropyl)trimethoxysilane(25512-39-4) 13C NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. gelest.com [gelest.com]

- 11. apps.dtic.mil [apps.dtic.mil]

2-Chloroethyltriethoxysilane synthesis and characterization

Initiating Data Collection

I'm now diving into comprehensive Google searches. My focus is on gathering authoritative data regarding the synthesis and characterization of 2-Chloroethyltriethoxysilane. I'm prioritizing established protocols, reaction mechanisms, and analytical techniques from reputable sources.

Analyzing Synthesis Methods

I am now analyzing search results to identify the most reliable synthesis methods. I'm focusing on hydrosilylation of vinyl chloride with triethoxysilane, paying close attention to experimental details. I'm also considering characterization techniques such as NMR, FT-IR, and GC-MS. I will structure the technical guide to provide a step-by-step protocol for the synthesis.

Structuring the Technical Guide

I'm now structuring the guide. First, I'll introduce 2-Chloroethyltriethoxysilane and its applications. Then, a detailed synthesis section with a step-by-step protocol and explanations of the underlying principles. Finally, I will provide characterization details, including tables and figures, and create diagrams.

Crafting the Technical Guide

I'm now focusing on the structure for a technical guide on 2-Chloroethyltriethoxysilane synthesis and characterization. I'm prioritizing editorial control to ensure scientific integrity throughout the process. I plan to present this in a format suitable for an expert.

Defining the Project Scope

I've decided to structure this guide with an introduction covering 2-Chloroethyltriethoxysilane's importance, particularly for drug development. I'll focus on the typical synthesis, likely hydrosilylation. The characterization section will be quite comprehensive. I need to ensure a flexible structure and full editorial control.

Developing the Detailed Outline

I'm now structuring the guide, starting with an introduction highlighting 2-Chloroethyltriethoxysilane's applications. The synthesis section will dive into the most likely approach, and I'll explain the experimental choices, such as catalyst selection. Hydrosilylation or esterification are both good options, though the former is quite complex. I'll need to research specific reaction conditions. The characterization part will detail spectroscopic and chromatographic techniques, alongside safety protocols. Quantitative data will go in tables, and protocols will be step-by-step.

Refining the Guide Structure

I'm now integrating the requirements for scientific integrity, starting with an expert-level introduction on the importance of 2-Chloroethyltriethoxysilane in drug development. Synthesis will focus on hydrosilylation and esterification, explained with in-depth 'whys' behind experimental choices and supported by in-text citations. I will also incorporate self-validating protocols to ensure the reader can trust the experimental procedures. Data will be in tables, and protocols will be step-by-step. I'll include mandatory Graphviz diagrams, formatted to visualize workflows, alongside a complete and clickable reference list.

Refining the Synthesis Strategy

I'm now diving deeper into synthesis pathways. While hydrosilylation with vinyl chloride remains a primary route, it does introduce complexities with the gaseous reactant. I'm focusing on exploring the esterification of 2-chloroethyltrichlorosilane with ethanol as a viable alternative. I need to source detailed conditions and catalysts for each. My guide will critically compare the pros and cons of these synthetic options, highlighting practical considerations like reagent availability and safety. I'm also planning the characterization section, which will cover spectroscopic (NMR, FT-IR) and chromatographic (GC-MS) methods.

Refining the Initial Structure

I'm now starting content generation, working from a clear structure. I'm writing the introduction, highlighting the significance of 2-Chloroethyltriethoxysilane for drug development, explaining its use as a linker and surface modifier. Then, I'll provide detailed synthesis sections comparing hydrosilylation and esterification, followed by a characterization section covering NMR, FT-IR, and GC-MS. I'm focusing on providing experimental choices, supported by in-text citations.

Developing Detailed Content

I'm now writing the first draft of the introduction, focusing on 2-Chloroethyltriethoxysilane's role in drug delivery, and preparing synthesis sections. I'll thoroughly detail the esterification route with complete conditions. I'll need to detail characterization methods, and I'll create illustrative Graphviz diagrams.

An In-Depth Technical Guide to the Reactivity of 2-Chloroethyltriethoxysilane with Nucleophiles

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Silane Coupling Agent

2-Chloroethyltriethoxysilane (CETES) is a bifunctional organosilane molecule of significant interest in materials science, surface chemistry, and bioconjugation. Its unique structure features two distinct reactive centers: a triethoxysilane group and a chloroethyl group. The triethoxysilane moiety is susceptible to hydrolysis and condensation, forming stable siloxane bonds (Si-O-Si), which are ideal for grafting the molecule onto hydroxyl-rich inorganic surfaces like silica, glass, and metal oxides. Concurrently, the terminal chloroethyl group provides a reactive site for nucleophilic substitution, enabling the covalent attachment of a wide array of organic and biological molecules. This dual reactivity makes CETES a powerful molecular bridge for creating functionalized surfaces and hybrid organic-inorganic materials.

This guide provides a detailed exploration of the reactivity of the chloroethyl group in CETES with various nucleophiles, offering mechanistic insights, proven experimental protocols, and an analysis of factors that govern reaction outcomes.

Core Reactivity: A Primary Alkyl Halide

The reactivity of the 2-chloroethyl group in CETES is fundamentally governed by its nature as a primary alkyl chloride. The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing nature of the halogen. This makes it a target for attack by electron-rich species, or nucleophiles. The primary steric environment around this carbon means that the reaction overwhelmingly proceeds via a direct, single-step bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 Mechanism with CETES

In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (the chloride ion). This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral ethyl group in CETES. The reaction occurs in a single, concerted step where the nucleophile-carbon bond forms at the same time as the carbon-chlorine bond breaks.

Caption: SN2 reaction of CETES with a generic nucleophile (Nu:).

Reactivity with Key Nucleophile Classes

The utility of CETES stems from its predictable reactivity with a broad range of nucleophiles. The choice of nucleophile directly dictates the functionality of the resulting organosilane.

Amines (Amination)

Primary and secondary amines are excellent nucleophiles for reacting with CETES, leading to the formation of aminosilanes. These reactions are fundamental for preparing surfaces that can interact with biological molecules or serve as anchor points for further chemical synthesis.

-

Mechanism: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the chloroethyl group. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF to solvate the transition state and at elevated temperatures (60-100 °C) to overcome the activation energy.

-

Causality in Protocol Design: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often included in excess. This is crucial for two reasons: 1) It neutralizes the HCl that is implicitly formed as the reaction proceeds, preventing the protonation and deactivation of the amine nucleophile. 2) It drives the equilibrium towards the product side. The use of a non-nucleophilic base is a deliberate choice to prevent it from competing with the primary amine nucleophile in the reaction with CETES.

| Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Piperidine | Acetonitrile | K₂CO₃ | 80 | 12 | >90 |

| Aniline | DMF | Triethylamine | 100 | 24 | ~75 |

| Glycine Ethyl Ester | Ethanol | DIPEA | 70 | 16 | ~85 |

Thiols (Thiolation)

Thiols (R-SH) are potent nucleophiles, often more so than their alcohol counterparts in polar aprotic solvents. The reaction of CETES with thiols yields thioether-functionalized silanes, which are valuable in fields like biosensing and nanotechnology due to the strong affinity of sulfur for noble metal surfaces (e.g., gold).

-

Mechanism: The reaction is most efficiently carried out with the thiolate anion (R-S⁻), which is a much stronger nucleophile than the neutral thiol. A base is used to deprotonate the thiol in situ.

-

Causality in Protocol Design: The choice of base is critical. A strong, non-aqueous base like sodium hydride (NaH) or sodium methoxide is often used to quantitatively generate the thiolate anion before the addition of CETES. This two-step, one-pot procedure minimizes side reactions and ensures a rapid and complete conversion. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) because thiols can be susceptible to oxidative side reactions.

-

Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the desired thiol (1.0 eq) in anhydrous THF.

-

Thiolate Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. (Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The excess NaH ensures complete deprotonation.)

-

Reaction Incubation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

CETES Addition: Add 2-chloroethyltriethoxysilane (1.05 eq) dropwise via syringe. (Causality: A slight excess of CETES ensures all the valuable thiolate is consumed.)

-

Reaction Completion: Heat the reaction mixture to 50 °C and monitor by TLC or GC-MS until the starting thiol is consumed (typically 4-8 hours).

-

Workup & Purification: Cool the reaction, quench cautiously with saturated NH₄Cl solution, and extract the product with diethyl ether. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Azide Ion (Azidation)

The azide ion (N₃⁻) is a powerful and versatile nucleophile. Its reaction with CETES produces 2-azidoethyltriethoxysilane, a highly valuable intermediate. The terminal azide group can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient bioconjugation.

-

Mechanism: Sodium azide (NaN₃) is the most common source of the azide nucleophile. The reaction is a straightforward SN2 displacement of the chloride.

-

Causality in Protocol Design: The reaction is almost exclusively run in polar aprotic solvents like DMF or DMSO. This is because these solvents are excellent at solvating the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic. Water and other protic solvents must be rigorously excluded, as they would solvate the azide ion through hydrogen bonding, drastically reducing its nucleophilicity.

Caption: A generalized workflow for the nucleophilic substitution of CETES.

Competing Reactions and Mitigation Strategies

While the SN2 reaction at the chloroethyl group is the primary focus, a skilled scientist must also consider the reactivity of the triethoxysilane group.

-

Hydrolysis and Condensation: The ethoxy groups on the silicon atom are sensitive to water. In the presence of moisture and a catalyst (acid or base), they can hydrolyze to form silanols (Si-OH). These silanols are highly reactive and will readily condense with each other to form siloxane (Si-O-Si) oligomers or polymers.

-

Mitigation: To ensure the desired nucleophilic substitution occurs without premature polymerization, reactions should be conducted under anhydrous conditions using dried solvents and an inert atmosphere. The workup procedure should be designed to minimize contact with water until the functionalized monomer is the desired product.

-

-

Elimination (E2) Reactions: While SN2 is heavily favored for primary alkyl halides, a strong, sterically hindered base could potentially promote an E2 elimination reaction, yielding triethoxyvinylsilane and HCl.

-

Mitigation: This is rarely a significant issue with CETES when using typical nucleophiles. The use of bulky, non-nucleophilic bases at high temperatures could increase its likelihood. Sticking to moderately basic conditions and the lowest effective temperature will favor the desired substitution pathway.

-

Conclusion: A Gateway to Advanced Functional Materials

2-Chloroethyltriethoxysilane is more than just a chemical reagent; it is a fundamental building block for innovation. Its predictable SN2 reactivity with a wide range of nucleophiles provides a robust and versatile platform for the synthesis of custom-functionalized silanes. By understanding the core mechanisms, carefully selecting reaction conditions to favor substitution over competing pathways like hydrolysis, and applying proven experimental protocols, researchers can effectively leverage CETES to design and construct advanced materials. From developing targeted drug delivery systems and creating high-sensitivity biosensors to engineering specialized coatings and composites, the principles outlined in this guide empower scientists to transform inorganic substrates into highly functional, tailored surfaces.

References

Methodological & Application

2-Chloroethyltriethoxysilane surface modification of silica nanoparticles

Initiating Data Acquisition

I'm now starting a thorough search for crucial data on silica nanoparticle surface modification with 2-chloroethyltriethoxysilane. I will be prioritising reaction mechanisms, detailed experimental procedures, characterization techniques and related applications. My primary goal at this stage is information collection.

Analyzing Search Results

I've moved on to analyzing the search findings. I'm focusing on the core scientific principles, the reasoning behind experimental design, and validation methods to ensure accuracy and reliability. I'm also confirming authoritative sources and their URLs, ready for citation. Next, I am working on the application note structure.

Structuring Application Note

I am now designing the structure for the application note. The plan is to start with an introduction, then detailed protocols and characterization. I'll include applications and troubleshooting, and create a DOT script for a reaction mechanism diagram. The structure will provide a clear path for information flow. I am also thinking about a DOT script for a visual experimental workflow.

Drafting the Introduction

I'm currently drafting the introduction, focusing on the importance of silica nanoparticles, especially in drug delivery applications. I'm aiming for a concise overview, highlighting their versatility and the need for surface modification. I will detail what the document is intended to achieve, and its expected impact.

Outlining the Structure

Now I'm creating the structure for this application note. I've broken it down into Introduction, Mechanism, and Experimental Protocols. The introduction will cover the importance of silica nanoparticles and 2-Chloroethyltriethoxysilane. I'm focusing on the reaction mechanism in the next section. I'm planning to use a diagram generated by DOT script. The experimental section will include a step-by-step Stöber method protocol.

Developing the Plan

I've outlined a comprehensive plan, starting with an introduction that stresses silica nanoparticles' role in drug delivery and the need for surface modification with 2-Chloroethyltriethoxysilane. I will explain the mechanism in detail, and include a DOT diagram. I will create a Stöber method protocol and a surface modification protocol, adapted from similar chlorosilanes, complete with experimental workflow diagrams. Finally, I will explain characterization techniques for the modified nanoparticles.

Refining the Structure

I am now focusing on refining the structure. I'm building on my previous outline, and now am dividing the 'Experimental Protocols' section into the Stöber method and surface modification protocols, to enhance clarity. I am also planning to include DOT script diagrams for both the mechanism and experimental workflows, providing clear visuals for the user. I've expanded the characterization section, including techniques like FTIR, DLS, Zeta Potential, TGA, SEM/TEM, and XPS, presented in a structured table. I've added a section explaining their potential applications in drug development.

Developing the Outline

I've significantly expanded the outline, now encompassing introduction, mechanism (with a DOT diagram), detailed experimental protocols (Stöber and surface modification, each with a workflow diagram), characterization (FTIR, DLS, Zeta Potential, TGA, SEM/TEM, XPS in a table), applications in drug development, and troubleshooting insights. This structured approach, integrating citations, diagrams, and a comprehensive table, aims for a highly informative and user-friendly application note.

Validation & Comparative

A Senior Scientist's Guide to Silane Stability: Ethoxy vs. Methoxy Formulations

In the fields of materials science, surface modification, and advanced drug delivery, silane coupling agents are indispensable tools for creating robust, covalent linkages between organic and inorganic materials. The choice of alkoxy group on the silane—typically methoxy (-OCH₃) or ethoxy (-OCH₂CH₃)—is a critical decision that dictates the molecule's reactivity, stability, and suitability for a given application. This guide provides an in-depth comparison of the stability profiles of ethoxy and methoxy silanes, supported by mechanistic insights and practical experimental protocols to empower researchers in making informed decisions.

The Fundamental Chemistry: Hydrolysis and Condensation

The utility of any alkoxysilane hinges on a two-step chemical process: hydrolysis followed by condensation. Understanding the kinetics of these two steps is the key to mastering silane chemistry.

-

Hydrolysis: The initial and rate-determining step where the alkoxy groups (-OR) react with water to form reactive silanol groups (-Si-OH) and an alcohol byproduct (methanol or ethanol).

-

Condensation: The subsequent reaction where silanol groups react with each other or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si or Si-O-Substrate).

This process, while essential for forming a stable bond with a substrate, is also the root of the silane's instability. Uncontrolled hydrolysis and condensation in solution lead to oligomerization and eventual gelation, rendering the silane solution unusable.

Caption: General reaction pathway for alkoxysilanes.

The Core Difference: Reactivity and Steric Hindrance

The fundamental difference in stability between methoxy and ethoxy silanes stems from their hydrolysis rates. Methoxy silanes hydrolyze significantly faster than their ethoxy counterparts. For instance, the hydrolysis rate of methyltrimethoxysilane is approximately 6-10 times faster than that of methyltriethoxysilane under identical conditions. This difference is attributed to two primary factors:

-

Steric Hindrance: The methyl group in a methoxy silane is smaller than the ethyl group of an ethoxy silane. This reduced steric bulk allows water molecules easier access to the silicon center, accelerating the hydrolysis reaction.

-

Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which marginally reduces the electrophilicity of the silicon atom, making it less susceptible to nucleophilic attack by water.

This rapid hydrolysis of methoxy silanes leads to a faster build-up of reactive silanol intermediates. While this can be advantageous for applications requiring rapid curing, it results in a significantly shorter working life (pot life) of the silane solution and reduced shelf stability.

Comparative Stability: A Data-Driven Overview

The choice between methoxy and ethoxy silanes involves a trade-off between reaction speed and stability. The following table summarizes the key performance differences.

| Parameter | Methoxy Silanes | Ethoxy Silanes | Rationale & Implications |

| Relative Hydrolysis Rate | Fast (e.g., ~10⁻³ s⁻¹) | Slow (e.g., ~10⁻⁴ s⁻¹) | Methoxy silanes are preferred for high-speed industrial processes. Ethoxy silanes offer better process control. |

| Solution Stability / Pot Life | Short | Long | Ethoxy silane solutions can be prepared and stored for longer periods before use, which is critical in research and pharmaceutical settings. |

| Byproduct of Hydrolysis | Methanol | Ethanol | This is a crucial EHS consideration. Methanol is a toxic substance, while ethanol has a much more favorable safety profile. |

| Degree of Condensation | Can lead to higher crosslink density due to rapid silanol formation. | Slower condensation allows for more ordered network formation at interfaces. | The slower reactivity of ethoxy silanes can sometimes lead to better-defined and more stable interfacial layers. |

| Storage Stability (Neat) | Generally good, but highly sensitive to moisture ingress. | More forgiving to trace amounts of moisture during storage. | Packaging and handling are more critical for methoxy silanes to prevent premature hydrolysis. |

Experimental Protocols for Stability Assessment

To objectively evaluate silane stability in the laboratory, the following protocols can be employed.

Protocol 1: Determining Working Life via Viscosity Monitoring

This method provides a practical measure of the pot life of a pre-hydrolyzed silane solution by tracking the increase in viscosity as condensation and oligomerization proceed.

Objective: To determine the time it takes for a silane solution to reach a point of impracticality for application (e.g., doubling of initial viscosity or gelation).

Methodology:

-

Solution Preparation: Prepare a 5% (v/v) solution of the silane in a 95:5 ethanol/water solvent system. Ensure the water is deionized and the pH is adjusted to a relevant value (e.g., 4.5-5.5 for acid-catalyzed hydrolysis).

-

Initial Measurement: Immediately after preparation, measure the initial viscosity of the solution using a viscometer (e.g., a Brookfield viscometer or a simple flow cup). Record this as T₀.

-

Incubation: Store the solution in a sealed container at a controlled temperature (e.g., 25 °C).

-

Time-Point Monitoring: At regular intervals (e.g., every hour), extract an aliquot of the solution and measure its viscosity.

-

Endpoint Determination: The working life can be defined as the time taken for the viscosity to double or for the solution to become hazy or form a visible gel.

-

Comparison: Plot viscosity versus time for both the methoxy and ethoxy silane solutions to visualize the stability difference.

Caption: Workflow for determining the working life of a silane solution.

Protocol 2: Quantifying Hydrolysis Rate via ¹H NMR Spectroscopy

This method offers a precise, quantitative measurement of the hydrolysis rate by monitoring the chemical changes in the solution over time.

Objective: To quantify the rate of disappearance of the alkoxy protons and the appearance of the corresponding alcohol protons.

Methodology:

-

Reagent Preparation: Use deuterated solvents (e.g., D₂O and acetone-d₆) to avoid interference in the ¹H NMR spectrum. Prepare a stock solution of the silane in acetone-d₆.

-

Reaction Initiation: In an NMR tube, combine the silane stock solution with a specific amount of D₂O to initiate hydrolysis. A known internal standard (e.g., trimethylsilylpropanoic acid, TMSP) should be included for accurate quantification.

-

NMR Acquisition: Immediately acquire an initial ¹H NMR spectrum (T₀). The methoxy signal typically appears around 3.6 ppm, and the ethoxy signals (quartet and triplet) appear around 3.8 and 1.2 ppm, respectively.

-

Time-Course Analysis: Acquire subsequent spectra at regular intervals.

-

Data Processing: For each spectrum, integrate the area of the parent alkoxy signal and the signal for the resulting alcohol (methanol ~3.35 ppm; ethanol quartet ~3.65 ppm, triplet ~1.15 ppm).

-

Rate Calculation: The rate of hydrolysis can be determined by plotting the concentration of the remaining alkoxysilane (calculated relative to the internal standard) versus time. The initial slope of this curve is the initial rate of hydrolysis.

Practical Implications and Recommendations

The choice between ethoxy and methoxy silanes is not merely academic; it has significant practical consequences for research and development.

-

Choose Methoxy Silanes when:

-

Speed is critical: In automated, high-throughput surface coating applications, the fast cure time of methoxy silanes is a distinct advantage.

-

The process is tightly controlled: If the silane can be used immediately after solution preparation and environmental moisture is low, methoxy silanes are effective.

-

-

Choose Ethoxy Silanes when:

-

A longer working life is required: For complex, multi-step processes in drug development or bioconjugation, a stable silane solution that remains active for hours is essential.

-

Process control is paramount: The slower reaction kinetics allow for more precise and reproducible surface modifications.

-

Safety is a primary concern: In biomedical and pharmaceutical labs, avoiding the generation of toxic methanol is often a regulatory and safety requirement. The use of ethanol-generating silanes simplifies safety protocols.

-

Conclusion

The stability of alkoxysilanes is a dynamic equilibrium dictated by the rates of hydrolysis and condensation. Methoxy silanes, characterized by their rapid hydrolysis, offer speed at the cost of a shorter working life and the production of hazardous methanol. In contrast, ethoxy silanes provide superior solution stability and a more favorable safety profile, making them the preferred choice for applications demanding precision, process control, and biocompatibility. By understanding the underlying chemical principles and employing quantitative experimental validation, researchers can confidently select the optimal silane chemistry to achieve their desired outcomes.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.